Methyl 4-fluoro-2,3-dihydroxybenzoate
Description
Methyl 4-fluoro-2,3-dihydroxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 4-position and hydroxyl groups at the 2- and 3-positions. The fluorine atom likely enhances electron-withdrawing effects, while the dihydroxy groups contribute to polarity and hydrogen-bonding capacity.
Properties
CAS No. |
823797-31-5 |
|---|---|
Molecular Formula |
C8H7FO4 |
Molecular Weight |
186.14 g/mol |
IUPAC Name |
methyl 4-fluoro-2,3-dihydroxybenzoate |
InChI |
InChI=1S/C8H7FO4/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,10-11H,1H3 |
InChI Key |
MKJRJALSOXCYMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-2,3-dihydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-2,3-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2,3-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-fluoro-2,3-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-2,3-dihydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 4-Azido-2,3,5,6-Tetrafluorobenzoate
Structural Differences :
- Fluorine Substitution : Contains four fluorine atoms (2,3,5,6-positions) vs. one fluorine (4-position) in the target compound.
- Functional Groups : Azido group (-N₃) at the 4-position vs. hydroxyl groups (-OH) at 2,3-positions.
Table 1: Key Comparison with Methyl 4-Azido-2,3,5,6-Tetrafluorobenzoate
Sulfonylurea Methyl Benzoate Pesticides (e.g., Metsulfuron Methyl Ester)
Structural Differences :
- Core Structure : Sulfonylurea and triazine moieties in pesticides vs. simple dihydroxybenzoate in the target compound.
Table 2: Comparison with Sulfonylurea Pesticides
Methyl 2-Hydroxy-4-(2,2,2-Trifluoroacetamido)Benzoate
Structural Differences :
- Substituents : Trifluoroacetamido group (-NHCOCF₃) at 4-position vs. fluorine and hydroxyl groups in the target compound.
Table 3: Comparison with Trifluoroacetamido Derivative
4-Fluoroisoindolin-1-one
Structural Differences :
- Backbone: Isoindolinone heterocycle vs. benzoate ester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
